N-(5-chloro-2-methylphenyl)-4-methoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-3-6-12(16)9-14(10)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHUCDBSAXDFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201247568 | |
| Record name | N-(5-Chloro-2-methylphenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301159-94-4 | |
| Record name | N-(5-Chloro-2-methylphenyl)-4-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301159-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Chloro-2-methylphenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-4-methoxybenzamide typically involves the reaction of 5-chloro-2-methylaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions: N-(5-chloro-2-methylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-4-methoxybenzamide has been investigated for its biological properties, particularly its anti-cancer and antimicrobial activities.
- Anti-Cancer Properties : The compound has demonstrated the ability to inhibit tubulin polymerization, which is crucial for cell division. This mechanism suggests its potential effectiveness against various cancer types by disrupting mitotic spindle formation necessary for proper cell division.
- Antimicrobial Activity : Derivatives of this compound have also been evaluated for their antibacterial and antifungal properties. The presence of chloro and methoxy groups enhances its interaction with biological targets, contributing to its bioactivity.
Case Studies
Several studies have documented the applications and effects of this compound:
- Cancer Research : A study focused on the compound's ability to inhibit cancer cell proliferation showed promising results, indicating that it could serve as a lead compound for further development in cancer therapeutics .
- Antimicrobial Studies : Research evaluating the compound's antibacterial properties revealed significant activity against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
3-Chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide
- Molecular Formula: C₁₅H₁₃Cl₂NO₃
- Key Features : Differs by an additional chlorine atom at the 3-position of the benzamide ring and a methoxy group at the 2-position of the phenylamine moiety.
- Properties : Higher molecular weight (326.17 g/mol) and altered electronic properties due to dual chlorine substituents. The structural parameters (e.g., bond angles, torsion) are comparable to the title compound .
N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Benzamide Derivatives with Varied Substituents
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
- Molecular Formula: C₁₅H₁₄ClNO₂
- Synthesis : Prepared using DCC/HOBt coupling reagents under low-temperature conditions (-50°C) .
- Properties : Exhibits fluorescence at λex 340 nm and λem 380 nm, optimized at pH 5 and 25°C. Detection limit (LOD) = 0.269 mg/L, highlighting its utility in spectrofluorometric sensing .
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoylbenzamide Derivatives (Compounds 51–55)
Physicochemical Properties
Biological Activity
N-(5-chloro-2-methylphenyl)-4-methoxybenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Amide Functional Group : This is essential for its biological activity.
- Chloro and Methoxy Substituents : These groups influence the compound's solubility and interaction with biological targets.
The molecular formula is CHClNO, with a molecular weight of approximately 303.76 g/mol. The compound typically appears as a white solid.
Research indicates that this compound exhibits anti-cancer properties primarily through the inhibition of tubulin polymerization. This disruption is critical for cell division, suggesting that the compound may effectively target rapidly dividing cancer cells. The following table summarizes key features and biological activities:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Chloro and methoxy groups on distinct aromatic rings | Anti-cancer activity via tubulin inhibition |
| N-(4-chloro-2-methylphenyl)-4-methoxybenzamide | Similar structure but different chlorine position | Potentially similar anti-cancer properties |
| N-(5-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide | Contains a naphthalene ring | Antibacterial activity |
In Vitro Studies
-
Cell Line Sensitivity :
- A study evaluated the compound against various cancer cell lines, including ovarian (A2780) and colon (HCT-116) cancer cells. Results indicated significant anti-proliferative effects, with IC values demonstrating potency in inhibiting cell growth.
- For instance, one derivative exhibited an IC of 1.9 µM against MIA PaCa-2 pancreatic carcinoma cells, indicating strong sensitivity and potential for therapeutic use .
- Mechanistic Insights :
Case Studies
- A clinical case involving a cohort treated with benzamide derivatives showed promising results, with several patients experiencing prolonged survival rates exceeding two years when dosed appropriately . This highlights the potential clinical relevance of compounds like this compound in cancer therapy.
Comparative Analysis
The biological activity of this compound can be compared to other similar compounds:
| Compound | Activity Type | IC |
|---|---|---|
| This compound | Anti-cancer (tubulin inhibition) | 1.9 µM (MIA PaCa-2) |
| N-(4-bromo-2-methylphenyl)-4-methoxybenzamide | Varies in activity | Not specified |
| N-(5-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide | Antibacterial | Not specified |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-chloro-2-methylphenyl)-4-methoxybenzamide?
- Methodology : The compound can be synthesized via coupling reactions using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. For example, reacting a substituted benzoic acid derivative (e.g., 4-methoxybenzoic acid) with 5-chloro-2-methylaniline under anhydrous conditions at low temperatures (-50°C) to minimize side reactions . Purification typically involves column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology :
- IR Spectroscopy : Confirm the presence of amide (C=O stretch ~1650 cm⁻¹) and methoxy groups (~1250 cm⁻¹) .
- ¹H-NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and methyl/methylene groups .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl content) .
Q. How do solvent polarity and pH influence fluorescence properties?
- Methodology : Fluorescence intensity is maximized in polar aprotic solvents (e.g., DMSO) at pH 5, as protonation/deprotonation of functional groups (e.g., amide or methoxy) affects electron transitions. Use spectrofluorometry at λex 340 nm and λem 380 nm for quantification .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing derivatives with bulky substituents?
- Methodology :
- Temperature Control : Maintain low temperatures (-50°C) to suppress side reactions during coupling .
- Reagent Selection : Use HOBt to reduce racemization in amide bond formation .
- Solvent Screening : Test solvents like dichloromethane or THF for improved solubility of intermediates .
Q. What strategies resolve contradictions in fluorescence data under varying experimental conditions?
- Methodology :
- Binding Constant Analysis : Use the Stern-Volmer equation to quantify interactions with metal ions (e.g., Pb²⁺) and assess quenching effects .
- Thermal Stability Tests : Monitor fluorescence decay at elevated temperatures (e.g., 25°C vs. 40°C) to identify optimal assay conditions .
Q. How can computational modeling predict the compound’s receptor-binding affinity?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., dopamine D2 or serotonin 5-HT3 receptors) .
- SAR Studies : Modify substituents (e.g., chloro, methoxy) and compare calculated binding energies with experimental IC50 values .
Q. What are the challenges in purifying diazido derivatives of this benzamide?
- Methodology :
- Chromatography Optimization : Avoid silica gel for sensitive intermediates; use neutral alumina or reverse-phase HPLC .
- In Situ Reduction : Convert unstable intermediates (e.g., diazides) to stable amines using trimethylsilane to prevent decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
